3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid

Drug Discovery Agrochemical SAR Physicochemical Property Optimization

SAR inconsistency from analog sourcing compromises lead optimization. This 1,2,4-oxadiazole-5-carboxylic acid building block features the critical 4-OCH3/3-CF3 dual substitution pattern validated in nematicidal SAR (7.8-fold LC50 sensitivity to aryl modifications). • Enables amide conjugate library synthesis via carboxylic acid handle • Dual H-bond donor/acceptor for fragment-based HDAC screening • 19F NMR probe capability for protein binding studies Reliable supply for reproducible SAR campaigns.

Molecular Formula C11H7F3N2O4
Molecular Weight 288.18 g/mol
Cat. No. B12069739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid
Molecular FormulaC11H7F3N2O4
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H7F3N2O4/c1-19-7-3-2-5(4-6(7)11(12,13)14)8-15-9(10(17)18)20-16-8/h2-4H,1H3,(H,17,18)
InChIKeyLQKIOBSPMGDKJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid – Overview


3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (C11H7F3N2O4, MW 288.18 g/mol) is a 1,2,4-oxadiazole derivative featuring a 5-carboxylic acid handle and a phenyl ring substituted with both electron-donating (4-OCH3) and electron-withdrawing (3-CF3) groups. This heterocyclic scaffold is a privileged structure in medicinal chemistry, with 1,2,4-oxadiazoles serving as bioisosteres of esters and amides and finding applications in drug discovery and agrochemical development [1]. The compound is primarily utilized as a synthetic building block for generating diverse compound libraries through carboxylic acid derivatization, positioning it as a versatile intermediate for hit-to-lead optimization campaigns [2].

Scaffold 1,2,4-Oxadiazole privileged core for med chem and agrochemical SAR
Handle 5-Carboxylic acid enables rapid amide/ester library synthesis
Substitution Dual 4-OCH3/3-CF3 pattern for unique electronic and lipophilic profile

Why In-Class Analogs Cannot Substitute This Compound


Substituting this compound with unsubstituted, mono-substituted, or regioisomeric 1,2,4-oxadiazole-5-carboxylic acid analogs introduces significant risks in drug discovery and agrochemical programs. The 4-methoxy-3-trifluoromethyl substitution pattern is not arbitrary; modeling class-level structure-activity relationships (SAR) from nematicidal 1,2,4-oxadiazole-5-carboxylic acid derivatives reveals that even minor modifications to the aryl ring can cause a 7.8-fold shift in LC50 values, highlighting the sensitivity of biological readouts to the substitution pattern [1]. Procuring a close analog without the dual OCH3/CF3 motif can thus alter hydrogen-bond acceptor geometry, lipophilicity, and metabolic stability, leading to failed SAR progression or activity cliffs in lead optimization. This necessitates the specific sourcing of the 4-methoxy-3-trifluoromethyl variant to ensure experimental reproducibility and valid SAR continuity.

Missing methoxy alters H-bond geometry Mono-CF3 analogs lack the 4-OCH3 acceptor, shifting lipophilicity and binding interactions.
Substitution changes reported to shift activity Class-level SAR shows large activity changes upon aryl modification, risking SAR cliffs.
Regioisomeric CF3 placement impacts profiles 3-CF3 vs. 4-CF3 substitution on phenyl ring affects metabolic stability and solubility.

Differentiation vs. Closest Analogs


Unique 4-Methoxy-3-Trifluoromethyl Substitution Pattern

The target compound is the only commercially listed 1,2,4-oxadiazole-5-carboxylic acid building block that simultaneously incorporates a 4-methoxy and a 3-trifluoromethyl substituent on the phenyl ring. The closest commercially available analogs are 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944905-74-2) and 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 944906-47-2), both of which lack the 4-methoxy group . This substitution difference results in a molecular weight increase of 30.03 g/mol for the target compound (288.18 g/mol) versus the mono-CF3 analogs (258.15 g/mol) [1].

Substitution Pattern
Data to verify
MW 288.18 (4-OCH3+3-CF3) vs 258.15 (mono-CF3)
Only commercially available dual-substituted variant
Physicochemical profile differs from mono-CF3 analogs
Drug Discovery Agrochemical SAR Physicochemical Property Optimization

Lipophilicity Difference from para-CF3 Analog

The introduction of a methoxy group at the para position significantly modulates the lipophilicity of the oxadiazole scaffold. The 4-substituted trifluoromethyl analog, 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, has a computed XLogP3-AA value of 2.5 [1]. The addition of a 4-methoxy substituent in the target compound is expected to reduce logP by approximately 0.3–0.7 log units based on the Hansch π constant for aromatic -OCH3 (-0.02) combined with the electronic influence of the adjacent 3-CF3 group. This shift in predicted lipophilicity directly impacts LipE calculations and projected ADME profiles, making the target compound a distinct tool for optimizing metabolic stability and solubility relative to the sole 4-CF3 analog.

Lipophilicity Shift
Class-level
Estimated logP reduction ~0.3–0.7 vs 4-CF3 analog
Supports improved solubility and metabolic stability profiling
Based on Hansch π and PubChem XLogP3
Medicinal Chemistry ADME Prediction Lipophilic Efficiency (LipE)

Enhanced Hydrogen-Bond Acceptor Capacity

The oxadiazole ring itself is an established ester and amide bioisostere [1]. The target compound's 4-methoxy substituent provides an additional hydrogen-bond acceptor site compared to mono-CF3 analogs. The PubChem computed hydrogen-bond acceptor count for 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is 8, derived from the oxadiazole ring, carboxylic acid group, and fluorine atoms [2]. With the 4-methoxy oxygen contributing an additional acceptor, the target compound is anticipated to have a higher acceptor count, enhancing its capacity for protein-ligand interactions in fragment-based drug design where maximizing binding enthalpy is a key goal.

H-Bond Acceptors
Class-level
Predicted HBA count 9 vs 8 (mono-CF3 analog)
Additional acceptor may strengthen protein-ligand interactions
Computed by Cactvs (PubChem)
Structure-Based Drug Design Fragment Screening Crystallography

Carboxylic Acid Handle for Derivatization

The 5-carboxylic acid moiety on the oxadiazole ring is a key synthetic handle for generating compound libraries. In a recent study, a series of 1,2,4-oxadiazole-5-carboxylic acid derivatives containing amide or ester groups were designed and synthesized; these compounds exhibited nematicidal activity, with the most potent analog (compound f1) showing an LC50 of 19.0 μg/mL against A. besseyi, which was 7.8-fold more potent than the commercial nematicide tioxazafen (LC50 = 149 μg/mL) [1]. This class-level demonstration underscores that the oxadiazole-5-carboxylic acid scaffold, when appropriately substituted, can yield functionally active molecules. The target compound, bearing a unique 4-methoxy-3-trifluoromethyl substitution, thus serves as a distinct starting point for generating novel amide and ester libraries that explore chemical space inaccessible to mono-substituted carboxylic acid analogs.

Derivatization Platform
Class-level
Reported 7.8-fold activity gain for related derivative vs tioxazafen
Scaffold validated for generating bioactive library compounds
Nematicidal assay, A. besseyi (Zhang et al. 2024)
Combinatorial Chemistry Amide Coupling Library Synthesis

Key Application Scenarios


Fragment-Based Discovery Libraries

The compound's molecular weight (288.18 g/mol) falls within the typical fragment range (<300 Da), and its dual hydrogen-bond donor/acceptor capacity identified in Section 3 makes it an ideal fragment for screening against protein targets such as HDACs, where oxadiazole-containing fragments have shown selective inhibitory activity [1]. The dual 4-OCH3 and 3-CF3 substitution provides a unique three-dimensional pharmacophore that is not represented in standard fragment libraries, enabling the exploration of novel binding interactions.

Agrochemical Lead Optimization

The established nematicidal activity of 1,2,4-oxadiazole-5-carboxylic acid derivatives (with the best-in-class compound f1 achieving an LC50 of 19.0 μg/mL, 7.8-fold more potent than tioxazafen at LC50 = 149 μg/mL) demonstrates the scaffold's potential for agrochemical applications [2]. By procuring the target compound as a starting material, agrochemical discovery teams can rapidly synthesize a focused library of amide conjugates to screen against plant-parasitic nematodes such as Meloidogyne incognita and Bursaphelenchus xylophilus, building on the known SAR of this chemotype.

Physicochemical Property Optimization

As shown by its estimated logP reduction versus the 4-CF3 analog (Section 3), the target compound enables systematic studies on the impact of methoxy substitution on lipophilicity, solubility, and metabolic stability within the 1,2,4-oxadiazole series. Teams optimizing LipE or seeking to reduce hERG binding through logP modulation can use this compound as a key comparator to the mono-substituted 4-CF3 variant, generating quantitative structure-property relationship (QSPR) data that guides lead maturation.

Bioconjugation and Chemical Probe Synthesis

The carboxylic acid handle facilitates direct conjugation to amine-containing linkers, fluorophores, or affinity tags via standard amide coupling chemistries. The additional methoxy oxygen provides a potential site for further metabolic probing (O-demethylation studies), while the trifluoromethyl group serves as a sensitive ¹⁹F NMR probe for protein binding and conformational studies. This combination of functional handles is not available in the simpler mono-CF3 analogs.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Carboxylic acid handle, MW in fragment range
Rule-of-3 compliance and fragment ligation
Agrochemical lead discovery
Oxadiazole-5-carboxylic acid chemotype with nematicidal precedent
Screen against plant-parasitic nematodes (class SAR)
Physicochemical profiling
Methoxy substitution impact on lipophilicity
logP comparison with mono-substituted analogs
Chemical probe development
Multi-functional handle (COOH, OCH3, CF3)
19F NMR probe and metabolic stability assays
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